![molecular formula C7H4BrNO2S B1344240 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-36-2](/img/structure/B1344240.png)

3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Overview

Description

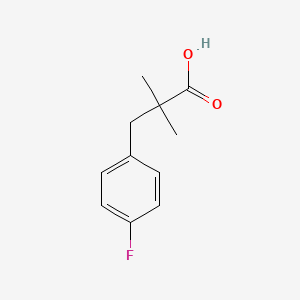

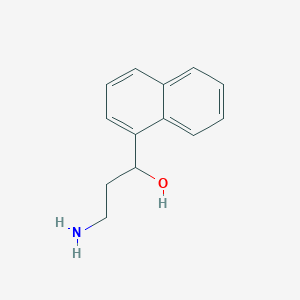

The compound of interest, 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, is a brominated heterocyclic compound that belongs to the thienopyrrole family. This class of compounds is known for its potential in drug discovery due to the diverse biological activities associated with the thienopyrrole moiety .

Synthesis Analysis

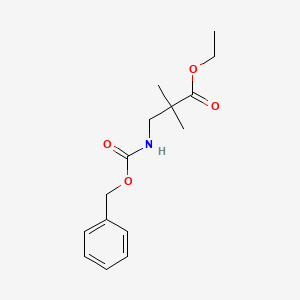

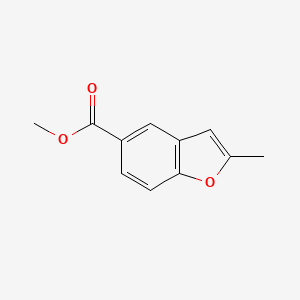

The synthesis of related thienopyrrole derivatives often involves multi-step reactions starting from various substrates. For instance, the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with different halides in the presence of sodium hydride leads to N-substituted derivatives, which could be further reacted to yield a variety of compounds . Another example is the synthesis of 3,6-bis(carboxymethyl)-4-amino-6H-thieno[2,3-b]pyrrole-2-carboxylic acid, which involves a sequence of reactions including oxidation, esterification, and cyclization, starting from citric acid .

Molecular Structure Analysis

The molecular structure of thienopyrrole derivatives can be elucidated using various spectroscopic techniques and confirmed by crystallographic studies. For example, ab initio and DFT calculations have been used to determine the molecular structure and geometrical parameters of a related compound, 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, which showed good agreement with experimental results .

Chemical Reactions Analysis

Thienopyrrole derivatives can undergo a variety of chemical reactions. For instance, the treatment of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles with N-bromosuccinimide leads to the formation of polymers, indicating the reactivity of these compounds towards halogenation agents . Additionally, carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with hydrazine derivatives in the presence of a palladium catalyst can yield pyrrole diones, demonstrating the versatility of thienopyrrole compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrrole derivatives can be characterized by spectroscopic methods and computational studies. For example, the spectroscopic properties of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate were investigated using NMR, UV-Vis, and FT-IR spectroscopy, and its molecular interactions were analyzed using DFT and AIM studies . These analyses provide insights into the stability, reactivity, and potential applications of these compounds.

Scientific Research Applications

Synthetic Methodologies and Functionalization

A significant aspect of the research on 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid revolves around the development of new synthetic routes and functionalization strategies. Torosyan et al. (2018) described the synthesis of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their derivatives through reactions with various alkylating agents, showcasing the versatility of these compounds in organic synthesis (Torosyan et al., 2018). This work illustrates the potential of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid as a precursor for a wide array of functionalized heterocycles, which are valuable in medicinal chemistry and material science.

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds featuring the 4H-thieno[3,2-b]pyrrole moiety is another area of interest. Ilyin et al. (2007) developed a series of novel heterocyclic combinatorial libraries containing 4H-thieno[3,2-b]pyrrole derivatives, demonstrating the compound's utility in generating diverse molecular architectures with potential biological activity (Ilyin et al., 2007). These findings underscore the relevance of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid in the synthesis of complex heterocyclic structures that could serve as lead compounds in drug discovery.

Applications in Material Science

In addition to its applications in organic synthesis and medicinal chemistry, research indicates potential uses of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid derivatives in material science. For example, Torosyan et al. (2019) synthesized 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles, which upon reaction with N-bromosuccinimide led to the formation of polymers insoluble in organic solvents (Torosyan et al., 2019). This suggests potential applications in the development of novel polymeric materials with unique properties.

Safety And Hazards

properties

IUPAC Name |

3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGQGYADKDKACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=C1SC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626415 | |

| Record name | 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

CAS RN |

332099-36-2 | |

| Record name | 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332099-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)

![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)